Pentazocine is a synthetic opioid analgesic classified as a Schedule IV controlled substance. It is primarily used to manage moderate to severe pain and exhibits both agonist and antagonist properties at opioid receptors. Specifically, pentazocine acts as a weak agonist at the mu-opioid receptor while functioning as an antagonist at the kappa-opioid receptor, which contributes to its analgesic effects. The compound is chemically represented as C19H27NO, with a molecular weight of approximately 285.4238 g/mol .
Pentazocine is derived from the benzomorphan series of compounds, which are characterized by their unique structure that combines features of both morphine and non-opioid analgesics. It is often formulated in combination with other analgesics, such as acetaminophen, to enhance its pain-relieving effects while minimizing potential side effects associated with higher doses of opioids .
Pentazocine can be synthesized through several methods, but a notable approach involves the use of (+)-normetazocine as a starting material. The synthesis process typically includes three key steps:
The tritium labeling enhances selectivity for sigma receptors, which are implicated in various neurological functions .
Pentazocine's molecular structure is complex and features multiple rings and functional groups that contribute to its pharmacological properties. The IUPAC name for pentazocine is (1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-en-1-yl)-10-azatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-4-ol. Its structural formula can be represented in various formats including SMILES and InChI:
Pentazocine undergoes various chemical reactions that are crucial for its pharmacological activity:
The mechanism of action of pentazocine involves its interaction with opioid receptors in the central nervous system. By acting as an agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor, pentazocine provides analgesic effects while reducing the likelihood of respiratory depression commonly associated with full agonists like morphine.
Upon administration, pentazocine leads to increased pain threshold and altered perception of pain through modulation of neurotransmitter release in the brain . Its onset of action typically occurs within 15 to 30 minutes post-administration.
Pentazocine possesses distinct physical and chemical properties:
Key data points include:
Pentazocine is primarily used in clinical settings for pain management due to its effective analgesic properties. It is particularly useful in treating conditions such as postoperative pain, trauma-related pain, and chronic pain syndromes. Additionally, research involving tritium-labeled pentazocine has opened avenues for studying sigma receptors' roles in neurobiology and potential therapeutic targets beyond traditional pain management .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: